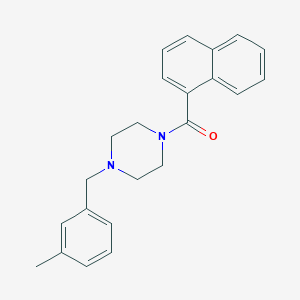

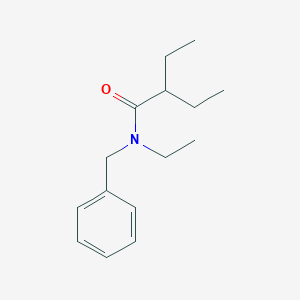

N-benzyl-N,2-diethylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-N,2-diethylbutanamide, also known as DEET, is a chemical compound commonly used as an insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most widely used insect repellents worldwide. DEET is a colorless liquid with a slightly sweet odor and is highly effective in repelling a wide variety of insects, including mosquitoes, ticks, and fleas.

Mécanisme D'action

The exact mechanism of action of N-benzyl-N,2-diethylbutanamide is not fully understood, but it is believed to work by interfering with the insect's ability to detect carbon dioxide and other chemical cues that are used to locate hosts. This compound may also interfere with the insect's ability to detect lactic acid, which is a component of human sweat and is attractive to many insect species.

Biochemical and Physiological Effects:

This compound has been shown to have a low toxicity to mammals and is generally considered safe for use in humans. However, some studies have suggested that this compound may have neurotoxic effects in certain animal species. It is also known to be a skin irritant and can cause allergic reactions in some individuals.

Avantages Et Limitations Des Expériences En Laboratoire

N-benzyl-N,2-diethylbutanamide is a highly effective insect repellent and is commonly used in laboratory experiments to protect animals from insect bites. However, it is important to note that this compound may interfere with certain experimental protocols and may also have unintended effects on the behavior and physiology of experimental animals.

Orientations Futures

There is ongoing research into the development of new insect repellents that are more effective and less toxic than N-benzyl-N,2-diethylbutanamide. Some potential alternatives include picaridin, IR3535, and plant-based repellents such as citronella and eucalyptus oil. Additionally, there is ongoing research into the use of this compound in combination with other insecticides to increase its effectiveness against insect-borne diseases.

Méthodes De Synthèse

N-benzyl-N,2-diethylbutanamide is synthesized through a multistep process that involves the reaction of benzyl chloride with diethylamine to form N,N-diethylbenzylamine. This intermediate is then reacted with butyric anhydride to form N,N-diethyl-3-oxobutanamide, which is then reduced to this compound using sodium borohydride.

Applications De Recherche Scientifique

N-benzyl-N,2-diethylbutanamide has been extensively studied for its insect-repelling properties and has been found to be highly effective against a wide variety of insect species. It is commonly used in commercial insect repellents and is also used in military operations to protect soldiers from insect-borne diseases.

Propriétés

IUPAC Name |

N-benzyl-N,2-diethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-4-14(5-2)15(17)16(6-3)12-13-10-8-7-9-11-13/h7-11,14H,4-6,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXDBUHJZMJIBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)N(CC)CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-8-(3,4-dimethoxyphenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one](/img/structure/B5696573.png)

![3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide](/img/structure/B5696580.png)

![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5696581.png)

![1-[2-(4-ethylphenoxy)ethyl]pyrrolidine](/img/structure/B5696585.png)

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5696602.png)

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{[(2-iodophenyl)amino]carbonothioyl}benzamide](/img/structure/B5696670.png)

![N-(2-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5696676.png)